molecular formula C18H24N4O B195961 Granisetron CAS No. 109889-09-0

Granisetron

Cat. No. B195961
M. Wt: 312.4 g/mol
InChI Key: MFWNKCLOYSRHCJ-UHFFFAOYSA-N
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Description

Granisetron is a selective serotonin 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy and radiotherapy . It is also used to prevent and treat nausea and vomiting that may occur after treatment with cancer medicines (chemotherapy or radiation), including high-dose cisplatin .


Synthesis Analysis

Granisetron undergoes various chemical reactions for its synthesis. It has been found to be relatively unstable under acidic, alkaline, and oxidative conditions . The multivariate calibration technique relies on linear regression equations and employs correlation between absorbance and concentration at five different wavelengths .


Molecular Structure Analysis

Granisetron has a molecular formula of C18H24N4O and an average molecular weight of 312.409 Da . The aromatic end of the molecule is an indazole . The λmax of Granisetron was found to be at 302 nm .


Chemical Reactions Analysis

Granisetron is a potent and highly selective antagonist of 5-HT3 receptors. Its antiemetic activity is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) .


Physical And Chemical Properties Analysis

Granisetron has a molecular formula of C18H24N4O and a molecular weight of 312.41. It is soluble in DMSO at 11 mg/mL . Granisetron hydrochloride has a molecular formula of C18H24N4O.HCl and a molecular weight of 348.87. It is soluble in water at 80 mg/mL and in DMSO at 4 mg/mL .

Scientific Research Applications

  • Nasal Drug Delivery Technology : Granisetron has been studied in the context of a water-insoluble, mucoadhesive formulation technology for nasal delivery. This technology showed promising results, with granisetron demonstrating 100% bioavailability compared to intravenous injection, and rapid absorption. This approach offers a potential alternative for patients requiring non-injectable forms of medication (Iwashima, 2020).

  • Cytochrome P450 Enzyme Interaction : Research has identified the cytochrome P450 enzymes involved in the metabolism of granisetron in human liver microsomes. This is crucial for understanding the drug's interaction with the body and potential metabolic pathways (Bloomer et al., 1994).

  • Neurological Effects : Studies suggest that granisetron may improve memory and cognitive functions. It has been found to enhance spatial recognition memory and fear memory in mice, indicating its potential application in neurological research and therapy (Javadi-Paydar et al., 2012).

  • Pharmaceutical Analysis and Stability : A spectrophotometric method has been developed for determining granisetron in the presence of its hydrolytic products. This research is essential for quality control and routine analysis of granisetron in pharmaceutical preparations (Hewala et al., 2013).

  • Sexual Dysfunction Study : A pilot study investigated the efficacy of granisetron in treating sexual dysfunction in women caused by antidepressant use. Although the study did not support granisetron's effectiveness in this area, it highlights the exploration of its diverse applications (Jespersen et al., 2004).

  • Acute Lung Injury Treatment : Granisetron has shown potential in treating acute lung injury induced by sepsis in mice. The drug helped reduce lung damage and suppress inflammation, suggesting its therapeutic potential beyond antiemetic use (Wang et al., 2019).

Safety And Hazards

Granisetron may cause skin irritation and serious eye irritation. It is suspected of damaging fertility or the unborn child and may cause damage to organs. It is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment .

Future Directions

Recent studies have suggested that granisetron may have potential uses beyond its current indications. For instance, granisetron has been found to augment the therapeutic effect of sertraline in obsessive-compulsive disorder . Further studies are suggested in this regard .

properties

IUPAC Name

1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNKCLOYSRHCJ-AGUYFDCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107007-99-8 (mono-hydrochloride)
Record name Granisetron [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109889090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023111
Record name Granisetron
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URL https://comptox.epa.gov/dashboard/DTXSID0023111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Granisetron is a potent, selective antagonist of 5-HT3 receptors. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone.
Record name Granisetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Granisetron

CAS RN

109889-09-0
Record name Granisetron [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109889090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Granisetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Granisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide
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Record name GRANISETRON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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